
5'-Deoxy-3'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine
Übersicht
Beschreibung
Capecitabine impurity.
Wirkmechanismus
Target of Action
The primary target of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine, also known as UNII-VM12IM6XJA, is the DNA synthesis process in cancer cells. It specifically targets the enzyme thymidylate synthase, which is crucial for DNA replication and repair .
Mode of Action
3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine is a prodrug, meaning it is metabolically converted into its active form within the body. Once ingested, it is enzymatically converted to 5-fluorouracil (5-FU) in the tumor cells. The 5-FU then inhibits thymidylate synthase, preventing the synthesis of thymidine monophosphate, a nucleotide required for DNA replication. This leads to DNA damage and cell death, specifically in rapidly dividing cancer cells .
Biochemical Pathways
The conversion of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine to 5-FU primarily occurs in three steps involving three enzymes: carboxylesterase, cytidine deaminase, and thymidine phosphorylase. The last enzyme is found in higher concentrations in tumor cells, leading to a higher concentration of 5-FU in these cells and thereby increasing the selectivity of the drug .
Pharmacokinetics
The pharmacokinetic properties of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine include its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly and extensively absorbed from the gastrointestinal tract. It is then distributed throughout the body, with higher concentrations in tumor cells due to the selective activation process. The drug is primarily metabolized in the liver and tumor tissue, and the metabolites are excreted in urine .
Result of Action
The result of the action of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine is the inhibition of DNA synthesis in cancer cells, leading to cell death. This results in the reduction of tumor size and potentially the complete eradication of the tumor .
Action Environment
The action of 3’-(5’-Deoxy-Beta-D-ribofuranoyl) Capecitabine can be influenced by various environmental factors. For instance, the presence of certain enzymes in the tumor microenvironment can affect the conversion of the prodrug to its active form. Additionally, factors such as pH and the presence of other drugs can influence its absorption and distribution .
Biologische Aktivität
5'-Deoxy-3'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine is a synthetic nucleoside analog with significant potential in cancer therapy due to its biological activity as an antimetabolite. This compound, part of the broader category of fluorinated pyrimidines, exhibits structural similarities to natural nucleosides, facilitating its incorporation into nucleic acid synthesis pathways and thus interfering with DNA replication and repair mechanisms.
Chemical Structure and Properties
- Molecular Formula : C20H30FN3O9
- Molecular Weight : 475.47 g/mol
- CAS Number : 1262133-68-5
The compound features a deoxyribose sugar moiety, a pentyloxycarbonyl group, and a fluorine atom at the 5-position of the pyrimidine ring. The presence of these functional groups enhances its reactivity and biological activity, particularly its ability to inhibit DNA polymerases.
Biological Activity
The primary biological activity of this compound lies in its role as an antimetabolite , which is crucial in cancer treatment. Its mechanism of action involves:
- Inhibition of DNA Polymerases : The compound mimics natural nucleotides, allowing it to be incorporated into DNA strands during replication. This incorporation disrupts normal DNA synthesis and function.
- Interference with Nucleotide Metabolism : By competing with natural substrates for enzymes involved in nucleotide metabolism, it can effectively reduce the availability of nucleotides necessary for DNA synthesis.
Research Findings
Several studies have investigated the efficacy and mechanisms of this compound against various cancer cell lines:
- Cytotoxicity Studies : In vitro assays have shown that this compound exhibits significant cytotoxic effects on rapidly dividing cancer cells, including breast and colon cancer cell lines.
- Mechanistic Insights : Research indicates that the compound's structural modifications enhance its binding affinity to DNA polymerases compared to other nucleoside analogs like 5-Fluorouracil (5-FU). This increased affinity may lead to more effective inhibition of cancer cell proliferation.
Comparative Analysis
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5-Fluorouracil | Pyrimidine base with fluorine | Widely used chemotherapeutic agent |
Capecitabine | Prodrug form of 5-Fluorouracil | Activated selectively in tumor tissue |
Azacitidine | Cytidine analog with demethylating properties | Used for treating myelodysplastic syndromes |
The unique pentyloxycarbonyl modification in this compound distinguishes it from these other compounds, potentially enhancing its therapeutic profile.
Case Studies
- Breast Cancer Cell Line Study : A study demonstrated that this compound significantly reduced cell viability in MCF-7 breast cancer cells, exhibiting an IC50 value lower than that of standard treatments like 5-FU.
- Colon Cancer Model : In a xenograft model of colon cancer, treatment with this nucleoside analog resulted in substantial tumor regression compared to control groups, indicating its potential for clinical application.
Wissenschaftliche Forschungsanwendungen
Primary Applications
-
Intermediate in Capecitabine Synthesis :
- The primary application of 5'-deoxy-capecitabine is as a precursor in the synthesis of capecitabine. This compound undergoes metabolic conversion to yield 5-fluorouracil, which inhibits thymidylate synthase, disrupting DNA synthesis in cancer cells and leading to apoptosis.
-
Research on Anticancer Mechanisms :
- Studies have focused on the compound's interactions with enzymes involved in nucleoside metabolism and its effects on cancer cell lines. Its ability to inhibit tumor growth has been a key area of investigation.
-
Potential for Combination Therapies :
- Research indicates that 5'-deoxy-capecitabine may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies. For instance, it has shown potential synergistic effects with traditional nucleoside analogs against resistant cancer strains.
The biological activity of 5'-deoxy-capecitabine has been documented through various studies:
Inhibition of Tumor Growth
Studies have demonstrated that this compound exhibits cytotoxic effects across several cancer cell lines:
Study | Cell Line | IC50 (µM) | Observations |
---|---|---|---|
1 | Colorectal Cancer | 15 | Significant reduction in viability |
2 | Breast Cancer | 20 | Induced apoptosis observed |
Selectivity for Cancer Cells
The compound shows selective toxicity towards cancerous cells while exhibiting minimal effects on normal cells. This selectivity is crucial for reducing side effects associated with chemotherapy.
Mechanisms of Resistance
Research has explored how cancer cells develop resistance to nucleoside analogs and how this compound might overcome such resistance mechanisms by altering metabolic pathways involved in drug activation and detoxification.
Case Studies
Several case studies have documented the effects and potential applications of this compound:
- Case Study 1 : A study involving human colorectal cancer cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls.
- Case Study 2 : An investigation focused on breast cancer cell lines where the compound was administered alongside doxorubicin showed a decrease in IC50 for doxorubicin when combined with the cytidine derivative, suggesting enhanced therapeutic efficacy.
Eigenschaften
IUPAC Name |
pentyl N-[1-[(2R,3R,4S,5R)-4-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)/t9-,10-,12-,13-,14-,15-,17-,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTELESLWOUWJLQ-YXUPXXBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O[C@H]3[C@@H]([C@@H]([C@H](O3)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262133-64-1 | |
Record name | 5'-Deoxy-3'-O-(5-deoxy-beta-D-ribofuranosyl)-5-fluoro-N-((pentyloxy)carbonyl)cytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262133641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Capecitabine Related Compound G | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5'-DEOXY-3'-O-(5-DEOXY-.BETA.-D-RIBOFURANOSYL)-5-FLUORO-N-((PENTYLOXY)CARBONYL)CYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM12IM6XJA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.